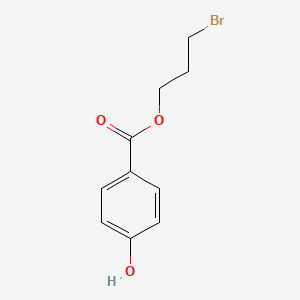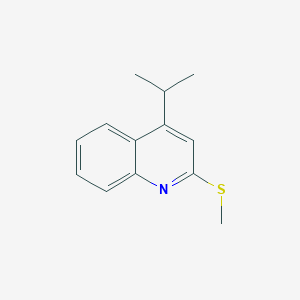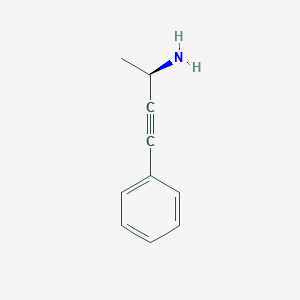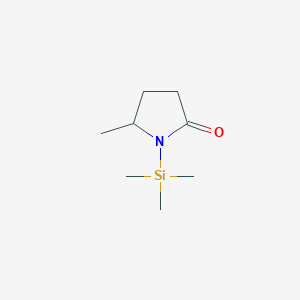![molecular formula C16H28N2O10 B14251635 (2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid CAS No. 374718-95-3](/img/structure/B14251635.png)
(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions may vary depending on the specific synthetic route chosen. Common reagents used in the synthesis may include amino acids, carboxylic acids, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and pH, would be optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway chosen. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. It may interact with specific enzymes or receptors, leading to various physiological effects.
Medicine
In medicine, this compound might be investigated for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or other materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation. Detailed studies would be required to elucidate the exact mechanism by which this compound exerts its effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid” might include other amino acid derivatives or compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of multiple functional groups, which allow for diverse chemical reactions and potential applications. Comparing it with similar compounds would highlight its distinct properties and potential advantages in various applications.
Propiedades
Número CAS |
374718-95-3 |
|---|---|
Fórmula molecular |
C16H28N2O10 |
Peso molecular |
408.40 g/mol |
Nombre IUPAC |
(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid |
InChI |
InChI=1S/C16H28N2O10/c1-27-7-5-17(11(15(23)24)9-13(19)20)3-4-18(6-8-28-2)12(16(25)26)10-14(21)22/h11-12H,3-10H2,1-2H3,(H,19,20)(H,21,22)(H,23,24)(H,25,26)/t11-,12-/m0/s1 |
Clave InChI |
SQWRTYDHJHFKBV-RYUDHWBXSA-N |
SMILES isomérico |
COCCN(CCN(CCOC)[C@@H](CC(=O)O)C(=O)O)[C@@H](CC(=O)O)C(=O)O |
SMILES canónico |
COCCN(CCN(CCOC)C(CC(=O)O)C(=O)O)C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate](/img/structure/B14251553.png)
![Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-](/img/structure/B14251565.png)


![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)

![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)






